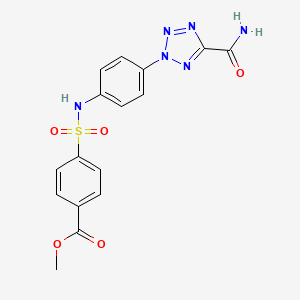
methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate” is a chemical compound with the molecular formula C16H14N6O5S . It has an average mass of 402.385 Da and a monoisotopic mass of 402.074646 Da .
Molecular Structure Analysis
The molecular structure of “methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate” is complex, consisting of multiple functional groups including a methyl ester, a sulfamoyl group, and a tetrazole ring . These functional groups contribute to the compound’s reactivity and properties.Wissenschaftliche Forschungsanwendungen
Crystal Engineering
Pressure as a Tool in Crystal Engineering : A study demonstrates the use of high pressure to induce phase transitions in crystals with high Z' structures, such as methyl 2-(carbazol-9-yl)benzoate, which under high pressure transforms to a Z' = 2 structure. This illustrates the compound's potential in crystallographic studies where pressure can modulate crystal structures for specific applications (Johnstone et al., 2010).
Synthetic Chemistry
Synthesis and Characterization of Novel Tetrazole Liquid Crystals : Research on the synthesis and characterization of new tetrazole compounds, including those similar to the query compound, highlights their application in creating liquid crystals with nematic and smectic mesophases. These materials have potential in electronic displays and sensors (Tariq et al., 2013).
Development of Coordination Polymers : A study on the synthesis of a one-dimensional silver(I) coordination polymer based on an asymmetric flexible N-donor carboxylate ligand relates to the structural manipulation of compounds for the development of materials with specific electronic or luminescent properties (Zhang et al., 2014).
Material Science
Hydrogen-Bonded Molecular Structures : Research into the hydrogen-bonded sheets and chains in compounds similar to the query molecule demonstrates the intricate interactions possible within molecular structures. These studies are crucial for designing materials with specific mechanical or thermal properties (Portilla et al., 2007).
Organic Chemistry
An Umpolung Sulfoxide Reagent as α-Hydroxy and α-Chloro Benzyl Carbanion Equivalents : This research provides insights into the synthetic versatility of compounds structurally related to the query compound, highlighting their potential use in complex organic synthesis (Volonterio et al., 2002).
Photoluminescence and Mesophase Behavior
Study on Mesomorphic Behavior and Photoluminescence : Investigations into the mesophase behavior and photo-luminescent properties of 1,3,4-oxadiazole derivatives, related to the query compound, reveal their potential in optoelectronic applications (Han et al., 2010).
Zukünftige Richtungen
The future directions for research on “methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate” could include further investigation into its synthesis, reactivity, and potential applications. Given the interesting properties of tetrazole compounds, there may be potential for this compound in areas such as medicinal chemistry or materials science .
Eigenschaften
IUPAC Name |
methyl 4-[[4-(5-carbamoyltetrazol-2-yl)phenyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O5S/c1-27-16(24)10-2-8-13(9-3-10)28(25,26)20-11-4-6-12(7-5-11)22-19-15(14(17)23)18-21-22/h2-9,20H,1H3,(H2,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFHSXLERCPHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

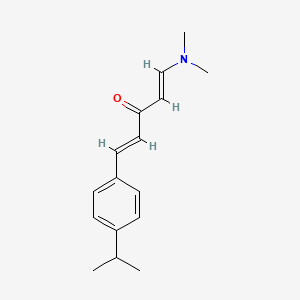
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2987626.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2987627.png)
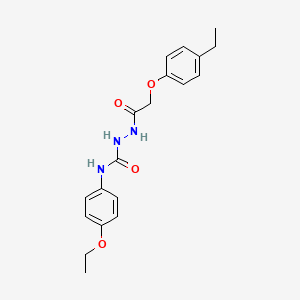
![4H,6H-Thieno[3,4-B]furan-3-carboxylic acid](/img/structure/B2987630.png)
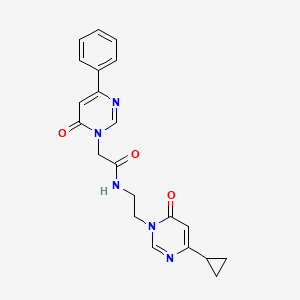
methanone](/img/structure/B2987633.png)

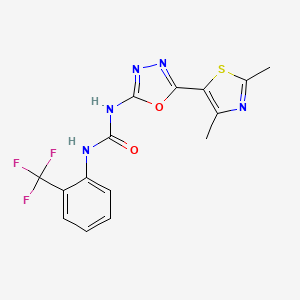
![N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2987637.png)
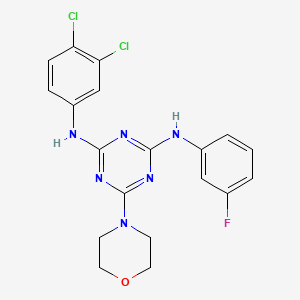


![N-[(2-Fluoro-5-methoxypyridin-3-yl)methyl]-N-[(3-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2987647.png)